3,3-dimethylcyclopentane-1-carbaldehyde
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Overview
Description
3,3-dimethylcyclopentane-1-carbaldehyde is a compound belonging to the family of aldehydes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethylcyclopentane-1-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylcyclopentanone with a reducing agent to form the corresponding alcohol, which is then oxidized to yield the aldehyde.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalyst, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as Grignard reagents can be employed under anhydrous conditions.
Major Products
Oxidation: 3,3-dimethylcyclopentane-1-carboxylic acid.
Reduction: 3,3-dimethylcyclopentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-dimethylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,3-dimethylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1-carbaldehyde: Lacks the dimethyl substitution, resulting in different chemical properties.
3,3-dimethylcyclohexane-1-carbaldehyde: Contains an additional carbon in the ring, leading to variations in reactivity and applications.
2,2-dimethylcyclopentane-1-carbaldehyde: The position of the methyl groups affects the compound’s steric and electronic properties.
Uniqueness
The presence of two methyl groups at the 3-position of the cyclopentane ring provides steric hindrance and electronic effects that distinguish it from other similar compounds.
Properties
CAS No. |
1508794-87-3 |
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Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3,3-dimethylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O/c1-8(2)4-3-7(5-8)6-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
AVOPMXMZEVBLIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)C=O)C |
Purity |
95 |
Origin of Product |
United States |
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